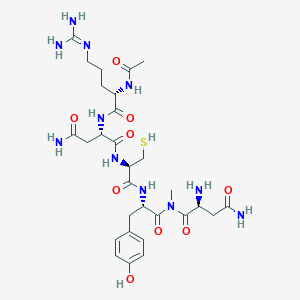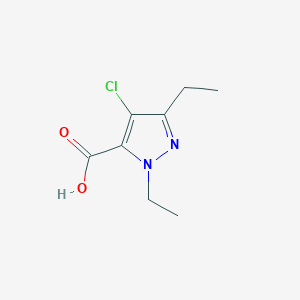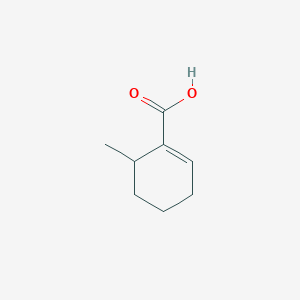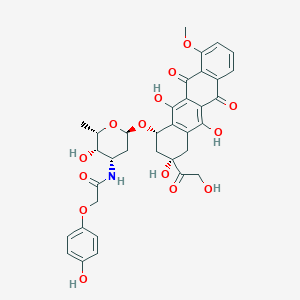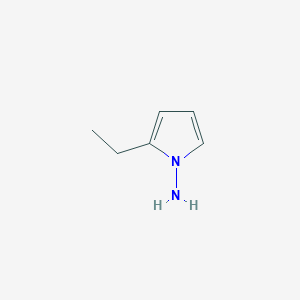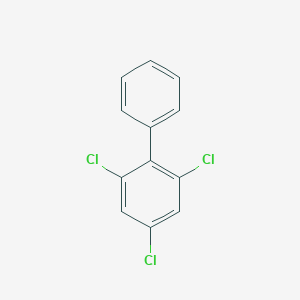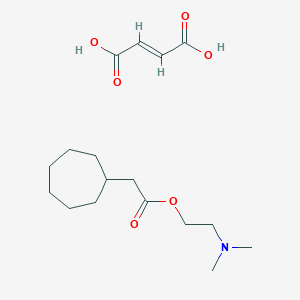
2-(Dimethylamino)ethyl cycloheptaneacetate (E)-2-butenedioate (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl cycloheptaneacetate (E)-2-butenedioate (1:1) is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is commonly known as DMCA and is used as a research tool to study the effects of various biochemical and physiological processes in the body.
Mechanism Of Action
DMCA acts as a modulator of ion channels, particularly the voltage-gated calcium channels. It has been shown to increase calcium influx into cells, leading to an increase in neurotransmitter release. DMCA also has an effect on the GABAergic system, which is involved in the regulation of anxiety and sleep.
Biochemical And Physiological Effects
DMCA has been shown to have a number of biochemical and physiological effects. It has been shown to increase neurotransmitter release in the brain, leading to an increase in synaptic transmission. DMCA also has an effect on the GABAergic system, which is involved in the regulation of anxiety and sleep. DMCA has been shown to have an analgesic effect, reducing pain perception in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of DMCA is its ability to modulate ion channels, particularly the voltage-gated calcium channels. This makes it a valuable tool for studying the effects of various drugs on these channels. However, DMCA has a number of limitations as well. It is highly toxic and must be handled with care. It is also difficult to administer in vivo, as it is rapidly metabolized in the body.
Future Directions
There are a number of future directions for the study of DMCA. One area of research is the development of more potent and selective compounds that can modulate ion channels. Another area of research is the study of the effects of DMCA on various neurological disorders, such as epilepsy and Parkinson's disease. Additionally, the development of new methods for administering DMCA in vivo could lead to new insights into its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, DMCA is a valuable tool for studying the effects of various biochemical and physiological processes in the body. Its ability to modulate ion channels makes it particularly useful in the study of neurotransmitter release and the regulation of pain pathways. While it has a number of advantages, DMCA also has limitations that must be taken into account. As research into DMCA continues, it is likely that new insights into its mechanism of action and potential therapeutic applications will be discovered.
Synthesis Methods
DMCA is synthesized through a multi-step process that involves the reaction of cycloheptaneacetate with N,N-dimethylaminoethyl chloride in the presence of a base. The resulting product is then reacted with maleic anhydride to form the desired compound, DMCA (E)-2-butenedioate (1:1).
Scientific Research Applications
DMCA is commonly used as a research tool to study the effects of various biochemical and physiological processes in the body. It is particularly useful in the study of neurotransmitter release and the regulation of ion channels. DMCA has also been used in the study of pain pathways and the effects of various drugs on these pathways.
properties
CAS RN |
129320-13-4 |
|---|---|
Product Name |
2-(Dimethylamino)ethyl cycloheptaneacetate (E)-2-butenedioate (1:1) |
Molecular Formula |
C13H25NO2.C4H4O4 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cycloheptylacetate |
InChI |
InChI=1S/C13H25NO2.C4H4O4/c1-14(2)9-10-16-13(15)11-12-7-5-3-4-6-8-12;5-3(6)1-2-4(7)8/h12H,3-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
ADRXUDOECUCYFV-WLHGVMLRSA-N |
Isomeric SMILES |
CN(C)CCOC(=O)CC1CCCCCC1.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(C)CCOC(=O)CC1CCCCCC1.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CN(C)CCOC(=O)CC1CCCCCC1.C(=CC(=O)O)C(=O)O |
synonyms |
Cycloheptaneacetic acid, 2-(dimethylamino)ethyl ester, (E)-2-butenedio ate (1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



